molecular formula C9H6BrN3OS B1526006 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone CAS No. 1221186-56-6

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone

货号: B1526006
CAS 编号: 1221186-56-6
分子量: 284.13 g/mol
InChI 键: LURUPZWERKCJOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is a useful research compound. Its molecular formula is C9H6BrN3OS and its molecular weight is 284.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain demethylases, such as KDM1A and LSD1, which are involved in the regulation of DNA methylation . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s unique structure allows it to form non-covalent interactions with other biomolecules, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins and other biomolecules, affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly demethylases like KDM1A and LSD1 . This inhibition leads to changes in DNA methylation patterns, which can alter gene expression and cellular function. Additionally, the compound can bind to other biomolecules through non-covalent interactions, further influencing biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in DNA methylation, leading to changes in gene expression and cellular metabolism . Additionally, its interactions with other biomolecules can further modulate metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

生物活性

2-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is a synthetic compound with significant biological activity, particularly in the context of cancer research and enzymatic inhibition. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H6BrN3OS
  • Molecular Weight : 284.13 g/mol
  • CAS Number : 1221186-56-6
  • Purity : Typically ≥ 95%

This compound has been shown to inhibit the activity of specific demethylases such as KDM1A and LSD1, which are crucial in the regulation of DNA methylation. By inhibiting these enzymes, this compound can influence gene expression and cellular processes related to proliferation and differentiation .

Enzymatic Inhibition

The inhibition mechanism primarily involves:

  • Demethylase Inhibition : Affects histone modification and gene expression.
  • Modulation of Signaling Pathways : Alters pathways involved in cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-b]pyrrole scaffolds, including this compound, can activate the M2 form of pyruvate kinase (PKM2), which is often re-expressed in cancer cells. This activation can potentially revert cancer cells to a more normal metabolic state, thereby inhibiting their growth .

Case Study: PKM2 Activation

A study demonstrated that the compound could significantly enhance PKM2 activity in cancer cells. The activation was assessed using quantitative high-throughput screening methods that measured ATP generation through firefly luciferase assays. The results indicated that compounds based on this scaffold could effectively shift metabolic pathways in cancer cells from an anabolic state to a more balanced metabolic profile .

Cellular Effects

The compound has been found to influence:

  • Cell Proliferation : Inhibits growth in various cancer cell lines.
  • Apoptosis : Induces programmed cell death through modulation of survival signaling pathways.

Research Findings

StudyFindings
BenchChem AnalysisDemonstrated inhibition of KDM1A and LSD1; significant effects on cellular metabolism .
PKM2 Activation StudyIdentified as a potent activator of PKM2; potential for reversing cancer cell metabolism .
Antiproliferative StudiesShowed promising results against several cancer types with IC50 values indicating strong inhibitory effects .

科学研究应用

Pyruvate Kinase M2 Activation

One of the most significant applications of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is as an activator of pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in cancer metabolism. Research indicates that this compound can enhance PKM2 activity, which is vital for tumor cell growth and proliferation. The activation of PKM2 leads to increased glycolytic flux and lactate production, supporting the Warburg effect observed in cancer cells .

Treatment of Cancer and Metabolic Disorders

The compound has been investigated for its potential therapeutic effects in treating various conditions such as cancer, obesity, and diabetes-related disorders. The modulation of PKM2 activity by this compound suggests it could be beneficial in metabolic reprogramming in cancer cells, making it a candidate for further pharmaceutical development .

Synthesis of Derivatives

The synthesis of this compound involves several reactions starting from commercially available thiophene derivatives. Various synthetic pathways have been explored to create analogs with modified substituents on the thieno-pyrrole scaffold to enhance biological activity and selectivity towards PKM2 over other isoforms like PKM1 and PKR .

High-Throughput Screening

A quantitative high-throughput screen (qHTS) was conducted to identify small molecule activators of PKM2 from a library of nearly 300,000 compounds. The results highlighted this compound as a promising lead compound due to its ability to significantly activate PKM2 in cellular assays .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications at specific positions on the pyridazinone ring can significantly affect the potency and selectivity of the compound. For instance, altering substituents on the 6-position of the pyridazinone has been shown to impact both solubility and biological activity, indicating that careful structural modifications can lead to improved therapeutic agents .

常见问题

Q. What is the molecular mechanism by which 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone activates PKM2 in cancer cells?

Answer:
The compound activates PKM2 by increasing its affinity for phosphoenolpyruvate (PEP), a key glycolytic intermediate. In cancer cells, PKM2 exists in a low-activity dimeric form with reduced PEP affinity (KM ~1.5 mM). This activator binds allosterically, mimicking the native activator fructose-1,6-bisphosphate (FBP), and reduces the KM for PEP by 10-fold (to ~0.13 mM), comparable to FBP’s effect (0.1 mM). This restores PKM2’s catalytic efficiency, shifting cancer metabolism toward oxidative phosphorylation and away from biosynthetic pathways that support proliferation .

Q. How do structural modifications at the thieno[3,2-b]pyrrole core influence the potency and selectivity of PKM2 activators?

Answer:
Key structure-activity relationship (SAR) findings include:

  • Methyl substitution at the thieno ring’s 2-position is critical for potency, while N-methylation on the pyrrole nitrogen is not essential .
  • Sulfur oxidation (e.g., sulfoxide formation) improves solubility but reduces activity, whereas sulfone derivatives lose activity entirely .
  • Aromatic substituents at the pyridazinone ring’s 6-position tolerate bulky groups but show reduced efficacy with electron-donating moieties .
    Selectivity for PKM2 over PKM1, PKL, and PKR is maintained through steric and electronic interactions unique to the M2 isoform’s allosteric binding pocket .

Q. What methodological approaches are used to assess the cooperative activation of PKM2 by this compound and native substrates like FBP?

Answer:
Steady-state kinetic assays are employed to evaluate PEP and ADP kinetics. For example:

  • Lactate dehydrogenase (LDH)-coupled assays measure PEP-to-pyruvate conversion rates under varying activator concentrations .
  • Fluorescence-based assays using NADH depletion (via coupling with pyruvate kinase and LDH) quantify activation efficacy .
  • Competitive binding studies with FBP reveal cooperative effects, showing that the compound and FBP synergistically enhance PEP affinity without altering ADP kinetics .

Q. How can researchers address the solubility limitations of thieno[3,2-b]pyrrole derivatives in pharmacological studies?

Answer:
Strategies include:

  • Introducing polar groups : Sulfoxide derivatives (e.g., compound 8) achieve solubility up to 4.4 μg/mL while retaining activity .
  • Core modifications : Replacing the pyridazinone ring with a pyrimidine system improves aqueous solubility but requires optimization for PKM2 selectivity .
  • Prodrug approaches : Esterification of carboxylate groups enhances membrane permeability, with in situ hydrolysis restoring active forms .

Q. What in vitro assays are recommended to evaluate the metabolic impact of PKM2 activators on cancer cell proliferation?

Answer:

  • Glycolytic flux analysis : Measure lactate production and glucose uptake in cancer cell lines (e.g., HCT-116, MCF-7) under hypoxic vs. normoxic conditions .
  • Cell proliferation assays : Use anchorage-dependent (2D) and independent (3D) models to assess growth inhibition in amino acid-depleted media, mimicking metabolic stress .
  • HIF-1α nuclear translocation assays : Quantify inhibition of hypoxia-inducible factor signaling via immunofluorescence or luciferase reporters .

Q. What synthetic routes are most efficient for introducing bromo and methyl substituents in the thieno[3,2-b]pyrrole scaffold?

Answer:

  • Bromination : Miyaura borylation followed by Suzuki coupling installs aryl/alkyl groups at the 2-position .
  • Methylation : Alkyl iodides (e.g., CH₃I) in basic DMF selectively methylate the pyrrole nitrogen .
  • Vilsmeier-Haack formylation : Introduces aldehydes at the 6-position for subsequent Grignard or boronate reactions .
  • Copper-mediated cross-coupling : Enables C–N bond formation for amide or nitrile derivatives .

Q. How does the Warburg effect inform the therapeutic rationale for PKM2 activation in cancer?

Answer:
The Warburg effect describes cancer cells’ reliance on glycolysis despite oxygen availability, driven by PKM2’s low activity. By reactivating PKM2, the compound forces cancer cells to restore oxidative phosphorylation, depleting glycolytic intermediates (e.g., glucose-6-phosphate) required for nucleotide and lipid biosynthesis. This metabolic shift inhibits proliferation and sensitizes cells to nutrient stress .

Q. What computational tools are used to predict binding modes of thieno[3,2-b]pyrrole derivatives with PKM2?

Answer:

  • Molecular docking : Software like AutoDock Vina models compound interactions with PKM2’s allosteric site, prioritizing residues Arg116 and Lys305 for hydrogen bonding .
  • MD simulations : Assess stability of ligand-PKM2 complexes under physiological conditions, identifying conformational changes that enhance PEP affinity .
  • QSAR models : Correlate electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) with activation potency .

Q. What are the key challenges in translating PKM2 activators from in vitro to in vivo models?

Answer:

  • Pharmacokinetics : Low oral bioavailability due to poor solubility and first-pass metabolism requires formulation optimization (e.g., nanoencapsulation) .
  • Off-target effects : Selectivity over PKM1 must exceed 100-fold to avoid toxicity in normal tissues .
  • Metabolic adaptation : Cancer cells may upregulate alternative pathways (e.g., glutaminolysis), necessitating combination therapies .

Q. How do PKM2 activators compare to other metabolic-targeting anticancer agents?

Answer:
Unlike inhibitors of lactate dehydrogenase (LDH) or hexokinase, PKM2 activators uniquely reprogram metabolism without inducing ATP depletion, reducing off-target cytotoxicity. However, their efficacy is context-dependent, with enhanced activity in tumors exhibiting high PKM2 expression and glycolytic dependency .

属性

IUPAC Name

4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c1-13-5-2-6(10)15-8(5)4-3-11-12-9(14)7(4)13/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURUPZWERKCJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729173
Record name 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221186-56-6
Record name 2-Bromo-4,6-dihydro-4-methyl-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The N-methylated product 63 (420 mg, 1.33 mmol) was dissolved in warm 2-ethoxyethanol (26 mL). To a refluxed solution of hydrazine monohydrate (1 mL, 31.9 mmol) and 2-ethoxyethanol (5 mL) under nitrogen was added prepared N-methylated product 62 solution dropwise over a 2 hr period and the solution continued to reflux for additional 1 hr. After cooling to room temperature, about half of the 2-ethoxyethanol was removed under reduced pressure and the remaining solution was refrigerated at −20° C. overnight. The precipitate was filtered and washed with 2-ethoxyethanol to give desired pyridazinone 64 (354 mg, 94%) as a white solid.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
1,1'-Biphenyl, 2-bromo-2'-methyl-
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
1,1'-Biphenyl, 2-bromo-2'-methyl-
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
1,1'-Biphenyl, 2-bromo-2'-methyl-
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
1,1'-Biphenyl, 2-bromo-2'-methyl-
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
1,1'-Biphenyl, 2-bromo-2'-methyl-
1,1'-Biphenyl, 2-bromo-2'-methyl-
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。